3-bromo-N-[(Z)-3-(3-fluoroanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide
Overview
Description
3-bromo-N-[(Z)-3-(3-fluoroanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a fluorine-substituted aniline group, and a pyridine ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[(Z)-3-(3-fluoroanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the amidation reaction, where an amine group reacts with a carboxylic acid derivative to form the amide bond. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[(Z)-3-(3-fluoroanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-bromo-N-[(Z)-3-(3-fluoroanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.
Medicine: Research into its potential therapeutic effects, such as anticancer or antiviral properties, is ongoing.
Mechanism of Action
The mechanism by which 3-bromo-N-[(Z)-3-(3-fluoroanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-fluoroaniline: This compound shares the bromine and fluorine substituents but lacks the pyridine ring and amide group.
3-bromo-N-methylbenzylamine: Similar in having a bromine atom, but differs in the presence of a methyl group and the absence of the pyridine ring and fluorine substituent.
Uniqueness
3-bromo-N-[(Z)-3-(3-fluoroanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
3-bromo-N-[(Z)-3-(3-fluoroanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrFN3O2/c22-16-6-1-5-15(11-16)20(27)26-19(10-14-4-3-9-24-13-14)21(28)25-18-8-2-7-17(23)12-18/h1-13H,(H,25,28)(H,26,27)/b19-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLESDOLQOHFIAW-GRSHGNNSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC(=CC2=CN=CC=C2)C(=O)NC3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C(=O)N/C(=C\C2=CN=CC=C2)/C(=O)NC3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrFN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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